molecular formula C19H24FN3O4S2 B2701667 N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 898413-07-5

N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2701667
CAS No.: 898413-07-5
M. Wt: 441.54
InChI Key: GBAQOLMVPSRFFM-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a fluorobenzenesulfonyl group, and a thiophene ring, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Dimethylamino Group: This step involves the reaction of a suitable amine with dimethylamine under controlled conditions to form the dimethylamino group.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of a benzene ring with a fluorine substituent using a sulfonyl chloride reagent.

    Formation of the Thiophene Ring: The thiophene ring is typically synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product, N-[3-(dimethylamino)propyl]-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., temperature, solvent, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O4S2/c1-23(2)11-4-10-21-18(24)19(25)22-13-17(16-5-3-12-28-16)29(26,27)15-8-6-14(20)7-9-15/h3,5-9,12,17H,4,10-11,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAQOLMVPSRFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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